Trelanserin

Catalog No.
S545749
CAS No.
189003-92-7
M.F
C24H24FN5O2S
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trelanserin

CAS Number

189003-92-7

Product Name

Trelanserin

IUPAC Name

2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide

Molecular Formula

C24H24FN5O2S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31)

InChI Key

JDLYOFUDIKMYBL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

7-fluoro-2-oxo-4-(2-(4-(thieno(3,2-c)pyridin-4-yl)piperazin-1-yl)ethyl)-1,2-dihydroquinoline-1-acetamide, SL 65.0472, SL65.0472

Canonical SMILES

C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5

The exact mass of the compound Trelanserin is 465.1635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trelanserin (developmental code SL-650472) is a highly potent, orally active dual antagonist of serotonin 5-HT1B and 5-HT2A receptors. In cardiovascular and hematological research, it serves as a critical reference standard for investigating serotonin-mediated vascular smooth muscle contraction and platelet-dependent thrombosis. Unlike selective agents that isolate a single receptor pathway, Trelanserin provides comprehensive blockade of serotonergic activity in mixed-receptor vascular beds, such as human coronary arteries. Its dual mechanism makes it a highly specific procurement choice for in vitro smooth muscle assays, in vivo ischemia models, and advanced anti-thrombotic drug development workflows where synergistic receptor antagonism is required to accurately model human vascular responses [1].

Substituting Trelanserin with a classic, selective 5-HT2A antagonist like Ketanserin or Ritanserin fundamentally compromises experimental models involving mixed-receptor vascular beds. While selective 5-HT2A antagonists effectively inhibit serotonin-induced platelet aggregation, they fail to block 5-HT1B-mediated vasoconstriction, such as that induced by sumatriptan. In tissues like human coronary arteries or canine saphenous veins, this leaves a residual, unblocked contractile response that skews hemodynamic and ischemic data. Procurement of Trelanserin ensures that both the 5-HT2A-driven platelet activation and the 5-HT1B-driven vascular smooth muscle contraction are simultaneously and competitively antagonized, preventing the confounding effects of incomplete serotonergic blockade [1].

Competitive Antagonism in Mixed-Receptor Vascular Smooth Muscle

In isolated human coronary arteries, which express a mixed population of 5-HT1B and 5-HT2A receptors, Trelanserin demonstrates potent competitive antagonism of 5-HT-induced contractions. It produces rightward parallel shifts of the 5-HT concentration-response curves with a highly significant pA2 value of 8.8 ± 0.14. In contrast, selective 5-HT2A antagonists like Ketanserin cannot fully suppress this contraction due to the unblocked 5-HT1B component. Furthermore, in 5-HT1B-dominant canine saphenous vein strips, Trelanserin competitively antagonizes sumatriptan-induced contractions (pA2 = 8.17 ± 0.36), a mechanism inaccessible to standard 5-HT2A blockers [1].

Evidence DimensionReceptor Antagonism Affinity (pA2)
Target Compound DataTrelanserin (pA2 = 8.8 ± 0.14 in mixed human coronary arteries; pA2 = 8.17 ± 0.36 against sumatriptan)
Comparator Or BaselineKetanserin / Selective 5-HT2A antagonists (Fail to antagonize sumatriptan-induced 5-HT1B contractions)
Quantified DifferenceComplete suppression of mixed-receptor contraction vs. partial/failed suppression by selective agents
ConditionsIn vitro isolated vascular preparations (human coronary arteries, canine saphenous vein)

Buyers conducting vascular reactivity assays must procure Trelanserin to ensure complete blockade of serotonin-induced contractions in mixed-receptor tissues where selective agents leave residual activity.

In Vivo Efficacy in Coronary Artery Thrombosis and Ischemia Models

Trelanserin exhibits profound in vivo efficacy in models of platelet-dependent coronary thrombosis. In anesthetized dog models with experimental arterial stenosis and intimal damage, intravenous administration of Trelanserin at 30 µg/kg virtually abolishes coronary cyclic flow variations (CFVs), reducing them from a severe baseline of 7.2 ± 1.0/h down to 0.6 ± 0.6/h. Concurrently, it restores minimum coronary blood flow from a restricted 1.2 ± 0.8 ml/min to 31.8 ± 8.4 ml/min. This demonstrates its quantifiable ability to oppose serotonin-induced myocardial dysfunction, serving as a highly reliable positive control compared to single-action antiplatelet agents .

Evidence DimensionCoronary Cyclic Flow Variations (CFVs) and Minimum Blood Flow
Target Compound DataTrelanserin (30 µg/kg i.v.): CFVs reduced to 0.6 ± 0.6/h; Flow increased to 31.8 ± 8.4 ml/min
Comparator Or BaselineBaseline/Untreated: CFVs at 7.2 ± 1.0/h; Flow restricted to 1.2 ± 0.8 ml/min
Quantified Difference91.6% reduction in cyclic flow variations and a ~26-fold increase in minimum coronary blood flow
ConditionsIn vivo canine model of experimental coronary arterial stenosis and intimal damage

For CROs and in vivo pharmacology labs, Trelanserin is a highly reliable, quantifiable reference standard for validating models of exercise-induced ischemia and arterial occlusion.

Inhibition of 5-HT-Induced Platelet Activation and Thrombus Formation

The 5-HT2A antagonistic component of Trelanserin is directly reflected in its ability to inhibit 5-HT-induced platelet activation and subsequent platelet-rich thrombus formation. In standard in vivo bleeding models (e.g., rat tail transection), Trelanserin administered orally at 3 mg/kg significantly increases the amount of blood lost, confirming its systemic anti-thrombotic activity and oral bioavailability. When compared to pure 5-HT1B antagonists that lack antiplatelet effects, Trelanserin provides a dual-action profile that simultaneously prevents platelet aggregation (via 5-HT2A) and vascular spasm (via 5-HT1B), streamlining experimental administration .

Evidence DimensionIn vivo anti-thrombotic activity (oral efficacy)
Target Compound DataTrelanserin (3 mg/kg p.o. significantly inhibits platelet-rich thrombus formation)
Comparator Or BaselinePure 5-HT1B antagonists (lack 5-HT2A-mediated antiplatelet effects)
Quantified DifferenceSimultaneous in vivo inhibition of both platelet activation and vascular spasm with a single oral dose
ConditionsIn vivo rat tail transection and platelet-dependent thrombosis models

Procurement of Trelanserin provides researchers with an orally active, dual-pathway inhibitor, reducing the need to co-administer multiple selective antagonists in complex thrombosis models.

Reference Standard for Mixed-Receptor Vascular Reactivity Assays

Because Trelanserin competitively antagonizes both 5-HT1B and 5-HT2A receptors (pA2 8.8 in human coronary arteries), it is the ideal reference material for in vitro organ bath studies. Researchers procure it to completely abolish serotonin-induced contractions in mixed-receptor tissues, a task where selective agents like Ketanserin fail [1].

Positive Control in In Vivo Coronary Thrombosis and Ischemia Models

Trelanserin's proven ability to reduce cyclic flow variations by >90% and restore coronary blood flow makes it a definitive positive control for in vivo models of arterial stenosis and exercise-induced myocardial ischemia. It is highly relevant for CROs validating new antithrombotic or anti-ischemic drug candidates .

Pharmacological Profiling of Novel Triptans and Serotonergic Drugs

As a potent antagonist of sumatriptan-induced vasoconstriction (pA2 8.17), Trelanserin is utilized by pharmaceutical companies to profile the off-target vascular effects of novel 5-HT1B/1D agonists (triptans) and to study the mechanisms of triptan-induced adverse cardiovascular events [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

465.16347436 Da

Monoisotopic Mass

465.16347436 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QUD44MBL5S

Other CAS

189003-92-7

Wikipedia

Trelanserin

Dates

Last modified: 02-18-2024

Explore Compound Types